molecular formula C12H9Br2FN4O3 B3747931 N-(4-bromo-2-fluorophenyl)-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

N-(4-bromo-2-fluorophenyl)-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

Katalognummer B3747931
Molekulargewicht: 436.03 g/mol
InChI-Schlüssel: GSBSFNJIRVIOAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromo-2-fluorophenyl)-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized by Bayer AG, a German pharmaceutical company, in 2002. Since then, it has been extensively studied for its various biological and physiological effects.

Wirkmechanismus

N-(4-bromo-2-fluorophenyl)-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide 41-2272 works by activating the enzyme soluble guanylyl cyclase (sGC), which converts guanosine triphosphate (GTP) into cyclic guanosine monophosphate (cGMP). This, in turn, leads to the relaxation of smooth muscle cells and vasodilation. N-(4-bromo-2-fluorophenyl)-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide 41-2272 also inhibits the breakdown of cGMP by phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cGMP in the corpus cavernosum of the penis.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide 41-2272 has been shown to have a number of biochemical and physiological effects. It has been found to increase cGMP levels in smooth muscle cells, leading to vasodilation. It also inhibits platelet aggregation, which can help prevent thrombosis. Additionally, N-(4-bromo-2-fluorophenyl)-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide 41-2272 has been found to increase the release of nitric oxide (NO), which is a potent vasodilator.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(4-bromo-2-fluorophenyl)-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide 41-2272 in lab experiments is its specificity for sGC. This allows for the selective activation of this enzyme, which can help to elucidate its role in various physiological processes. However, one limitation of using N-(4-bromo-2-fluorophenyl)-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide 41-2272 is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.

Zukünftige Richtungen

There are a number of potential future directions for research on N-(4-bromo-2-fluorophenyl)-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide 41-2272. One area of interest is its potential use in the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the lungs. Additionally, further research is needed to fully understand the mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide 41-2272 and its effects on various physiological processes. Finally, there is potential for the development of new drugs based on the structure of N-(4-bromo-2-fluorophenyl)-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide 41-2272 that could have even greater therapeutic potential.

Wissenschaftliche Forschungsanwendungen

N-(4-bromo-2-fluorophenyl)-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide 41-2272 has been studied extensively for its potential therapeutic applications. It has been shown to have vasodilatory effects, making it a potential treatment for hypertension and other cardiovascular diseases. Additionally, it has been found to inhibit platelet aggregation, making it a potential treatment for thrombosis. It has also been studied for its potential use in treating erectile dysfunction and pulmonary hypertension.

Eigenschaften

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Br2FN4O3/c1-6-11(14)12(19(21)22)17-18(6)5-10(20)16-9-3-2-7(13)4-8(9)15/h2-4H,5H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBSFNJIRVIOAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=C(C=C(C=C2)Br)F)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Br2FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-fluorophenyl)-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromo-2-fluorophenyl)-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromo-2-fluorophenyl)-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-bromo-2-fluorophenyl)-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-bromo-2-fluorophenyl)-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-bromo-2-fluorophenyl)-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-bromo-2-fluorophenyl)-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.